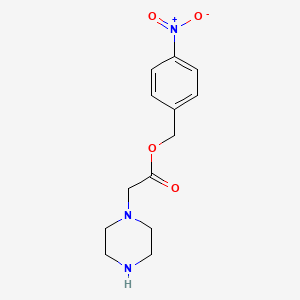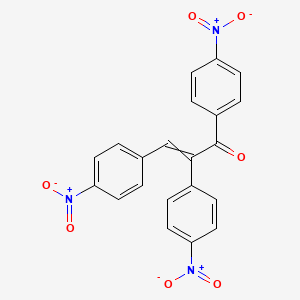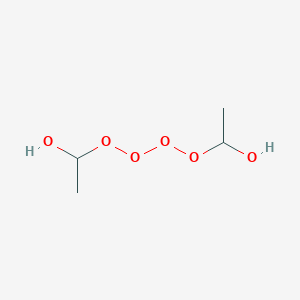
1,1'-(Tetraoxidane-1,4-diyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is a chemical compound with a unique structure that includes a tetraoxidane ring and two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) typically involves the reaction of ethan-1-ol with a suitable oxidizing agent to form the tetraoxidane ring. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler alcohols or other reduced forms.
Substitution: The ethan-1-ol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler alcohols.
Scientific Research Applications
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) involves its interaction with molecular targets and pathways. The tetraoxidane ring can participate in redox reactions, influencing cellular processes and biochemical pathways. The ethan-1-ol groups may also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but contains sulfur atoms instead of oxygen.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)di(ethan-1-one): Contains a quinoxaline ring instead of a tetraoxidane ring.
Uniqueness
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is unique due to its tetraoxidane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
189065-15-4 |
|---|---|
Molecular Formula |
C4H10O6 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-(1-hydroxyethylperoxyperoxy)ethanol |
InChI |
InChI=1S/C4H10O6/c1-3(5)7-9-10-8-4(2)6/h3-6H,1-2H3 |
InChI Key |
XFLQXXVUMXSKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OOOOC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


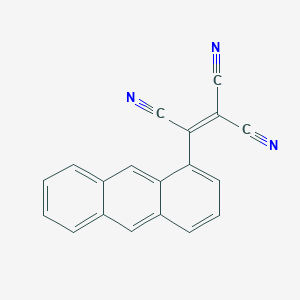
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
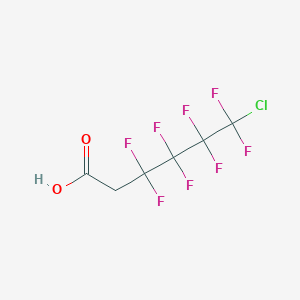
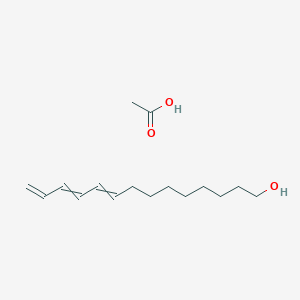
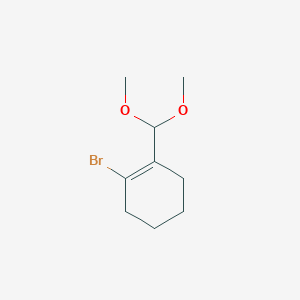

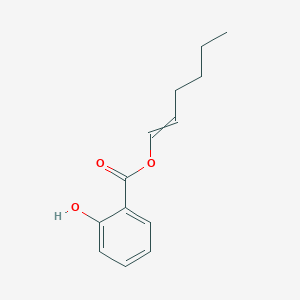
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
